3-Bromo-5-iodopyridin-4-amine
Overview
Description
3-Bromo-5-iodopyridin-4-amine is a chemical compound with the molecular formula C5H4BrIN2 and a molecular weight of 298.91 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4BrIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H, (H2,8,9) . This indicates that the compound contains a pyridine ring with bromine and iodine substituents at the 3 and 5 positions, respectively, and an amine group at the 4 position.Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 298.91 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Halogen-rich Intermediates
3-Bromo-5-iodopyridin-4-amine and similar halopyridines are valuable as intermediates in medicinal chemistry. For example, Wu et al. (2022) described syntheses of unique halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions. These compounds serve as versatile building blocks for creating a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).
Aminations and Rearrangements
In the study of aminations of halopyridines, Pieterse and Hertog (2010) found that reactions involving halopyridines, presumably including compounds like this compound, can undergo various rearrangements. These rearrangements are crucial for understanding the mechanisms of amination reactions in these compounds (Pieterse & Hertog, 2010).
Chemoselective Functionalization
Stroup et al. (2007) described the chemoselective functionalization of halopyridines, such as 5-bromo-2-chloro-3-fluoropyridine. These studies are relevant to understanding the behavior of this compound in various chemical reactions, especially in selective amination processes (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Novel Pyridine-Based Derivatives
Ahmad et al. (2017) conducted research on the synthesis of novel pyridine-based derivatives, which is significant for understanding the potential applications of this compound. They demonstrated the utility of similar compounds in creating new chemical entities with potential applications in various fields (Ahmad et al., 2017).
Crystal Structure Analysis
Research on the crystal structure of related compounds, like the work of Bunker et al. (2008), provides insights into the physical and chemical properties of this compound. Understanding the crystal structure is vital for applications in materials science and pharmaceuticals (Bunker et al., 2008).
Safety and Hazards
The safety information for 3-Bromo-5-iodopyridin-4-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
Properties
IUPAC Name |
3-bromo-5-iodopyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUAUXDOIHVFPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)I)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650765 | |
Record name | 3-Bromo-5-iodopyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-39-2 | |
Record name | 3-Bromo-5-iodo-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-iodopyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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